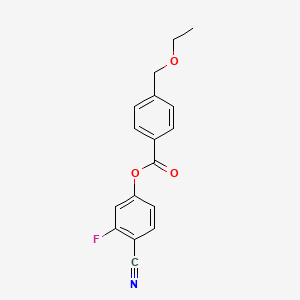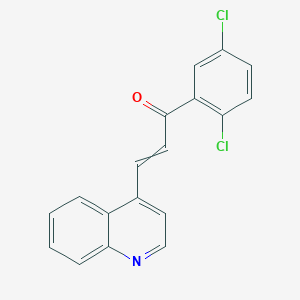![molecular formula C25H20BrCl2P B12558272 Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide CAS No. 159418-27-6](/img/structure/B12558272.png)
Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide is an organophosphorus compound with the chemical formula C25H20BrCl2P. It is a quaternary phosphonium salt, characterized by the presence of a phosphonium cation and a bromide anion. This compound is typically used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide can be synthesized through the reaction of triphenylphosphine with 2,5-dichlorobenzyl bromide. The reaction typically occurs in a polar organic solvent such as acetonitrile or dichloromethane. The general reaction is as follows:
Ph3P+(2,5−Cl2C6H3)CH2Br→[(2,5−Cl2C6H3)CH2PPh3]+Br−
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The phosphonium cation can participate in redox reactions.
Wittig Reactions: It can form ylides, which are used in Wittig reactions to produce alkenes.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide, cyanide, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Strong Bases: Such as butyllithium for the formation of ylides in Wittig reactions.
Major Products
Substitution Products: Depending on the nucleophile used.
Alkenes: From Wittig reactions with aldehydes or ketones.
Applications De Recherche Scientifique
Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic applications.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide involves its ability to form ylides, which are reactive intermediates in organic synthesis. The phosphonium cation can stabilize negative charges, making it a useful reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar structure but with a methyl group instead of the 2,5-dichlorophenyl group.
Tetraphenylphosphonium Bromide: Contains four phenyl groups attached to the phosphorus atom.
Triphenylphosphine Oxide: An oxidized form of triphenylphosphine.
Uniqueness
Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide is unique due to the presence of the 2,5-dichlorophenyl group, which imparts distinct chemical properties and reactivity compared to other phosphonium salts. This makes it particularly useful in specific synthetic applications where the dichlorophenyl group is advantageous.
Propriétés
Numéro CAS |
159418-27-6 |
|---|---|
Formule moléculaire |
C25H20BrCl2P |
Poids moléculaire |
502.2 g/mol |
Nom IUPAC |
(2,5-dichlorophenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H20Cl2P.BrH/c26-21-16-17-25(27)20(18-21)19-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H/q+1;/p-1 |
Clé InChI |
BFWCTHJFVCGTEN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=C(C=CC(=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]-](/img/structure/B12558192.png)
![2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane](/img/structure/B12558206.png)

![N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;bromide](/img/structure/B12558215.png)

![Magnesium, chloro[3-(trimethylsilyl)propyl]-](/img/structure/B12558229.png)
![3-[(Trichlorostannyl)methyl]oxolan-2-one](/img/structure/B12558241.png)

![(6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran](/img/structure/B12558247.png)





